2,4-Dichloro-6-piperidin-1-ylsulfonylphenol
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Overview
Description
2,4-Dichloro-6-piperidin-1-ylsulfonylphenol is a chemical compound with the molecular formula C11H13Cl2NO3S and a molecular weight of 310.19 g/mol This compound features a piperidine ring, a sulfonyl group, and two chlorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-piperidin-1-ylsulfonylphenol typically involves the reaction of 2,4-dichlorophenol with piperidine and a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-piperidin-1-ylsulfonylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The chlorine atoms on the phenol ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Sulfides or thiols.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-piperidin-1-ylsulfonylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-piperidin-1-ylsulfonylphenol involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with key enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Lacks the piperidine and sulfonyl groups, making it less versatile in terms of chemical reactivity and biological activity.
6-Piperidin-1-ylsulfonylphenol: Similar structure but without the chlorine atoms, which may affect its reactivity and applications.
Uniqueness
2,4-Dichloro-6-piperidin-1-ylsulfonylphenol is unique due to the combination of its functional groups, which confer a range of chemical reactivities and potential biological activities. The presence of both chlorine atoms and the piperidine ring enhances its versatility as a synthetic intermediate and its potential as a bioactive compound .
Properties
IUPAC Name |
2,4-dichloro-6-piperidin-1-ylsulfonylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3S/c12-8-6-9(13)11(15)10(7-8)18(16,17)14-4-2-1-3-5-14/h6-7,15H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPJYCKWFQLXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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